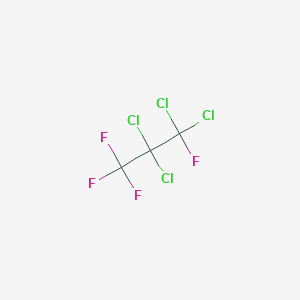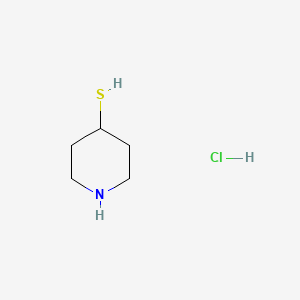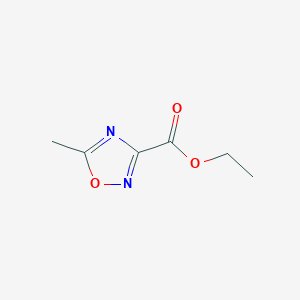
1,1,2,2-Tetrachlorotetrafluoropropane
Overview
Description
1,1,2,2-Tetrachlorotetrafluoropropane, also known as Halon 2402, is a colorless, odorless, and non-corrosive liquid. It has a molecular formula of C3Cl4F4 . The average mass is 253.838 Da and the monoisotopic mass is 251.869019 Da .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetrachlorotetrafluoropropane consists of three carbon atoms, four chlorine atoms, and four fluorine atoms . The molecule has a complex structure due to the presence of these halogens.Physical And Chemical Properties Analysis
1,1,2,2-Tetrachlorotetrafluoropropane has a density of 1.7±0.1 g/cm³ . It has a boiling point of 110.1±8.0 °C at 760 mmHg . The vapour pressure is 28.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.4±3.0 kJ/mol . The flash point is 28.9±11.9 °C . The index of refraction is 1.408 . The molar refractivity is 35.9±0.3 cm³ . The polarizability is 14.2±0.5 10^-24 cm³ . The surface tension is 26.0±3.0 dyne/cm . The molar volume is 145.5±3.0 cm³ .Scientific Research Applications
Electrophilic Fluorination
1,1,2,2-Tetrachlorotetrafluoropropane plays a significant role in the field of electrophilic fluorination. Singh and Shreeve (2004) discuss the applications of a related compound, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), in electrophilic fluorination. This compound is highlighted for its effectiveness in introducing fluorine into organic molecules, demonstrating the relevance of such compounds in organic synthesis (Singh & Shreeve, 2004).
Atmospheric Chemistry
Anderson (1981) utilized a one-dimensional eddy diffusion model to investigate the atmospheric fate of 1,1,1,2-tetrafluoroethane, a compound closely related to 1,1,2,2-tetrachlorotetrafluoropropane. This study provides insights into the implications of replacing certain fluorinated compounds in atmospheric applications, such as air conditioning, suggesting an environmental angle to the study of similar compounds (Anderson, 1981).
Rotational Isomerism
Cavalli and Abraham (1970) explored the rotational isomerism of 1,1,2,2-tetrafluoroethane. Their research into the spectroscopic analysis of this compound provides valuable data for understanding the physical properties and molecular behavior of similar fluorinated compounds (Cavalli & Abraham, 1970).
Catalytic Reactions
Harmer et al. (2009) discussed the use of superacids like 1,1,2,2-tetrafluoroethanesulfonic acid in the presence of ionic liquids for catalytic reactions. This study shows the potential of such compounds in enhancing the efficiency of chemical reactions in industrial settings (Harmer et al., 2009).
Electrochemical Performance
Luo et al. (2016) investigated the use of fluorinated compounds in enhancing the electrochemical performance of battery cathodes. They studied an electrolyte based on 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane, highlighting the potential of these compounds in improving battery technology (Luo et al., 2016).
Solvency Properties
Corr (2002) explored the use of liquid 1,1,1,2-tetrafluoroethane (similar in structure to 1,1,2,2-tetrachlorotetrafluoropropane) as a solvent. The study examined its solvency properties and potential applications in natural product extraction, indicating its utility in various industrial and research settings (Corr, 2002).
Safety and Hazards
1,1,2,2-Tetrachlorotetrafluoropropane is a compressed gas and may explode if heated . It is recommended to protect it from sunlight and store it in a well-ventilated place . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEBBCDMYRPKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547496 | |
| Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrachlorotetrafluoropropane | |
CAS RN |
2268-44-2 | |
| Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)



![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)




